

2,4-Dichloro-3-fluorobenzaldehyde molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-3-fluorobenzaldehyde

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Foreword: The Strategic Importance of Halogenated Benzaldehydes in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the precise arrangement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogenated benzaldehydes, in particular, serve as exceptionally versatile synthons, offering a reactive aldehyde handle for subsequent elaboration and a tailored electronic profile on the aromatic ring. **2,4-Dichloro-3-fluorobenzaldehyde** (CAS No. 1785621-05-7) epitomizes this class of compounds. Its unique substitution pattern—two chlorine atoms and a fluorine atom—creates a molecule with distinct reactivity and steric properties, making it a valuable intermediate for constructing complex, high-value target molecules. This guide provides an in-depth examination of its molecular architecture, spectroscopic signature, synthesis, and chemical behavior, offering a technical resource for researchers and development professionals.

Molecular Architecture and Physicochemical Properties

2,4-Dichloro-3-fluorobenzaldehyde is a trisubstituted benzaldehyde derivative. The core of its structure is a benzene ring functionalized with an aldehyde group (-CHO) at position 1. The ring is further substituted with chlorine atoms at positions 2 and 4, and a fluorine atom at position 3.

The spatial and electronic arrangement of these substituents dictates the molecule's overall properties. The aldehyde group is electron-withdrawing through resonance and induction. The halogen atoms are strongly electronegative, exerting a powerful inductive electron-withdrawing effect (-I). This collective withdrawal of electron density significantly influences the reactivity of both the aldehyde carbonyl group and the aromatic ring. The carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack.

The crystal structure of the related compound, 2,4-dichlorobenzaldehyde, reveals that the aldehyde group is slightly twisted relative to the plane of the benzene ring.^[1] This slight deviation from planarity is a common feature in ortho-substituted benzaldehydes due to steric hindrance. The molecular packing is stabilized by weak intermolecular interactions and π - π stacking of the benzene rings.^[1]

Structural Representation

Caption: 2D structure of **2,4-Dichloro-3-fluorobenzaldehyde**.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties for halogenated benzaldehydes, providing context for **2,4-dichloro-3-fluorobenzaldehyde**. Data for the specific target molecule is sparse in public literature, reflecting its nature as a specialized intermediate. Properties of related compounds are included for comparison.

Property	2,4-Dichlorobenzaldehyde	4-Chloro-3-fluorobenzaldehyde	3-Chloro-4-fluorobenzaldehyde
CAS Number	874-42-0[2]	5527-95-7[3][4]	34328-61-5[5][6]
Molecular Formula	C ₇ H ₄ Cl ₂ O[2]	C ₇ H ₄ ClFO[4]	C ₇ H ₄ ClFO[5]
Molecular Weight	175.01 g/mol [2]	158.56 g/mol [4]	158.56 g/mol [5]
Appearance	Crystalline form[1]	White to light yellow powder/crystal[4]	White/colorless to light yellow powder/liquid[6]
Melting Point	7.94 (13)° (twist angle)[1]	46 - 50 °C[4]	24 °C[6]
Boiling Point	Not specified	Not specified	66 - 72 °C (at reduced pressure)[5]

Spectroscopic Elucidation: A Validating Signature

Structural confirmation of **2,4-dichloro-3-fluorobenzaldehyde** relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.9-10.4 ppm region.[7] The aromatic region will show two protons. The proton at C6, being ortho to the aldehyde, will likely be a doublet. The proton at C5 will be a doublet of doublets, split by the C6 proton and the fluorine at C3.
- ¹³C NMR:** The carbon spectrum will display seven distinct signals. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 188-192 ppm. The six aromatic carbons will have shifts influenced by the attached halogens. Carbons bonded to fluorine will show characteristic C-F coupling.

- ^{19}F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between $1690\text{--}1715\text{ cm}^{-1}$ is characteristic of the C=O stretch of an aromatic aldehyde.^[8] Additional bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+). A critical diagnostic feature will be the isotopic pattern of the molecular ion and its fragments. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, confirming the dichloro substitution.

Spectroscopic Technique	Expected Key Features
^1H NMR	Aldehyde singlet (δ 9.9-10.4); Two distinct aromatic signals.
^{13}C NMR	Carbonyl carbon (δ ~190); 6 aromatic carbons with C-F coupling.
IR	Strong C=O stretch ($\sim 1700\text{ cm}^{-1}$); C-Cl and C-F stretches.
Mass Spec	Molecular ion peak with characteristic Cl_2 isotopic pattern (M, M+2, M+4).

Synthesis Strategies: Accessing the Core Structure

The synthesis of fluorinated benzaldehydes often involves nucleophilic aromatic substitution (halogen exchange or "halex" reaction) on a polychlorinated precursor. This is an industrially viable method that leverages the relative availability of chlorobenzaldehydes.

A plausible and documented approach for a related compound, 3-chloro-4-fluorobenzaldehyde, involves the high-temperature reaction of 3,4-dichlorobenzaldehyde with an alkali metal

fluoride, such as spray-dried potassium fluoride (KF).[9][10] The reaction is typically facilitated by a phase-transfer catalyst, like a quaternary phosphonium salt, and can be run neat or in a high-boiling aprotic solvent.[9][11]

Experimental Protocol: Halogen Exchange Fluorination

This protocol is adapted from established procedures for the synthesis of similar chlorofluorobenzaldehydes.[9][10]

Objective: To synthesize **2,4-dichloro-3-fluorobenzaldehyde** from 2,3,4-trichlorobenzaldehyde.

Materials:

- 2,3,4-Trichlorobenzaldehyde
- Spray-dried Potassium Fluoride (KF)
- Tetraphenylphosphonium bromide (Phase-transfer catalyst)
- High-boiling point solvent (e.g., Sulfolane) or solvent-free conditions
- Nitrogen gas supply
- High-temperature reactor with mechanical stirring and temperature control

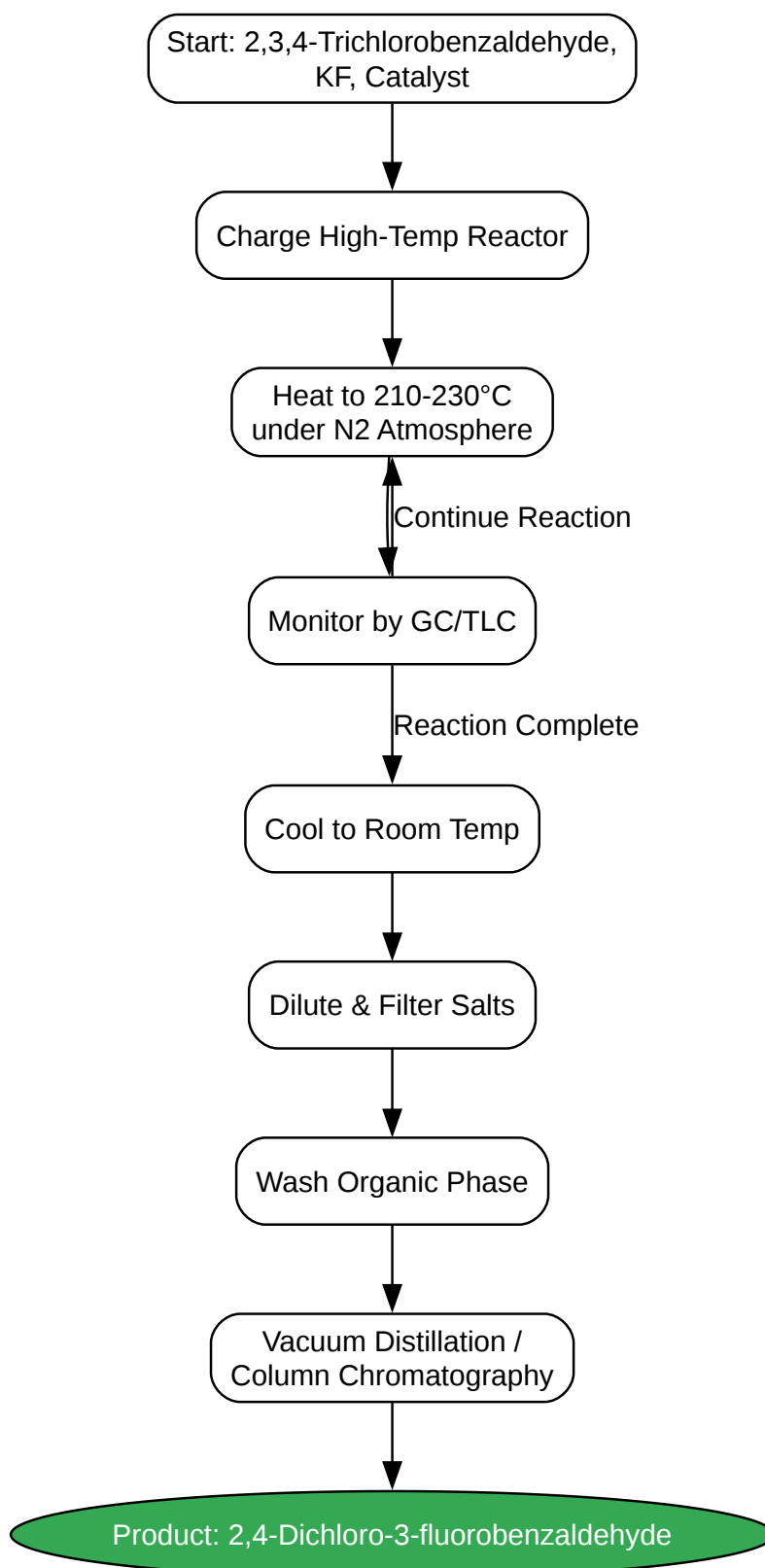
Procedure:

- **Reactor Setup:** Charge a dry, high-temperature reactor with 2,3,4-trichlorobenzaldehyde, a molar excess of spray-dried potassium fluoride (e.g., 1.5-3 equivalents), and a catalytic amount of tetraphenylphosphonium bromide (e.g., 5-10 mol%).
- **Inert Atmosphere:** Purge the reactor with nitrogen to establish an inert atmosphere, preventing oxidative side reactions of the aldehyde.
- **Reaction Conditions:** Heat the stirred reaction mixture to a high temperature (e.g., 210-230 °C).[9] The selective replacement of the chlorine at the 3-position is favored due to electronic

activation from the adjacent chloro and aldehyde groups, though optimization would be required to maximize selectivity over the other positions.

- **Monitoring:** Monitor the reaction progress over several hours using gas chromatography (GC) or thin-layer chromatography (TLC) by analyzing aliquots of the reaction mixture.
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or toluene) and filter to remove inorganic salts (KF, KCl).
- **Isolation:** Wash the organic filtrate with water to remove any remaining salts and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Final Purification:** Purify the crude product by vacuum distillation or column chromatography to isolate pure **2,4-dichloro-3-fluorobenzaldehyde**.

Synthesis Workflow Diagram



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Caption: General workflow for Halex synthesis.

Reactivity and Applications in Drug Development

The utility of **2,4-dichloro-3-fluorobenzaldehyde** lies in its pre-functionalized core, which serves as a versatile scaffold for building more complex molecules.

Reactivity of the Aldehyde Group

The aldehyde is the primary site for synthetic transformations. It readily undergoes:

- **Nucleophilic Addition:** Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
- **Condensation Reactions:** Formation of C=C double bonds through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations.^[12] These are fundamental for elongating carbon chains.
- **Reductive Amination:** Conversion to amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
- **Oxidation:** Conversion to the corresponding 2,4-dichloro-3-fluorobenzoic acid using standard oxidizing agents.
- **Hydrazone Formation:** Reacts with hydrazines, like 2,4-dinitrophenylhydrazine, in a classic test for aldehydes and ketones.^[13]

Role in Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.^{[3][14]} Benzaldehyde derivatives are crucial intermediates for a wide range of active pharmaceutical ingredients (APIs), including antihypertensives, analgesics, and anticancer agents.^{[15][16]} **2,4-Dichloro-3-fluorobenzaldehyde** provides a unique combination of halogens that can be difficult to introduce at later stages of a synthesis. This makes it a valuable starting material for compounds where this specific substitution pattern is required for biological activity. Its derivatives are key building blocks in the synthesis of pharmaceuticals and agrochemicals.^[4]
^[5]

Safety, Handling, and Storage

As with all halogenated aromatic aldehydes, **2,4-dichloro-3-fluorobenzaldehyde** must be handled with appropriate care. While specific toxicity data for this exact compound is not widely published, data from structurally similar chemicals provides a strong basis for hazard assessment.

- **Hazards:** Compounds like 2,3-dichloro-4-fluorobenzaldehyde are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.^[17] Many dichlorobenzaldehydes are corrosive and can cause severe skin burns and eye damage.^{[18][19]}
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^{[18][20]} Avoid breathing dust or vapors.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[18][20]} Some related compounds are noted to be air or moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen) may be advisable.^[20]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.^[18]

Conclusion

2,4-Dichloro-3-fluorobenzaldehyde is a strategically important chemical intermediate whose value is derived from its specific and complex molecular structure. The interplay of its aldehyde functionality with the dichloro-fluoro substitution pattern on the aromatic ring creates a platform for a wide range of synthetic transformations. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for its effective use. The protocols for its synthesis and the principles of its reactivity outlined in this guide provide a foundational framework for its application in the demanding fields of pharmaceutical and agrochemical research, where it serves as a key building block for next-generation molecular innovation.

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- To cite this document: BenchChem. [2,4-Dichloro-3-fluorobenzaldehyde molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422797#2-4-dichloro-3-fluorobenzaldehyde-molecular-structure]

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